

Application Notes and Protocols for In Vivo Research of Goxalapladib (CALY-002)

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For Researchers, Scientists, and Drug Development Professionals

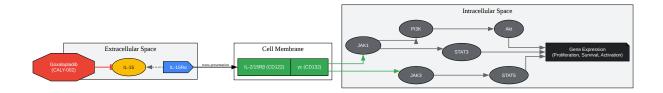
Introduction

Goxalapladib, also known as CALY-002, is an investigational humanized monoclonal antibody that targets and neutralizes Interleukin-15 (IL-15). IL-15 is a cytokine that plays a critical role in the activation and proliferation of various immune cells, including Natural Killer (NK) cells and memory T cells. Dysregulation of the IL-15 signaling pathway has been implicated in the pathogenesis of several autoimmune and inflammatory diseases. These application notes provide an overview of the in vivo delivery methods for CALY-002 based on available preclinical and clinical data, along with detailed protocols for its administration in research settings.

Mechanism of Action: IL-15 Signaling Pathway

CALY-002 exerts its therapeutic effect by binding to IL-15 and preventing its interaction with its receptor complex (IL-15R). This blockade inhibits downstream signaling cascades that are crucial for the survival and function of IL-15-dependent immune cells.





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Figure 1: Goxalapladib's mechanism of action in the IL-15 signaling pathway.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic and pharmacodynamic data for **Goxalapladib** (CALY-002) from in vivo studies.



Species	Administrat ion Route	Dose	Key Findings	Pharmacoki netic Parameters	Reference
Mouse	Injection (route not specified)	100 μg (single dose)	Fully inhibited human IL-15- induced NK cell expansion.	Not Reported	[1]
Cynomolgus Monkey	Intravenous (IV)	0.1, 1, and 10 mg/kg	Dose-related decrease in peripheral NK cells.	Terminal Half- life: 6 to 9 days	[1]
Human	Intravenous (IV)	70, 210, and 700 mg (multiple doses)	Well-tolerated with evidence of target engagement.	Half-life: ~3 weeks	[2][3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of IL-15-Induced NK Cell Expansion

This protocol describes a general method for evaluating the in vivo inhibitory capacity of **Goxalapladib** (CALY-002) on human IL-15-induced Natural Killer (NK) cell expansion in mice. [1]

Materials:

- Goxalapladib (CALY-002)
- Recombinant human IL-15 (hIL-15)
- Recombinant human IL-15 Receptor Alpha-Fc fusion protein (hIL-15Rα-Fc)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)



- 8-12 week old C57BL/6 mice (or other appropriate strain)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Spleen dissociation buffer
- Flow cytometry antibodies (e.g., anti-mouse CD3, anti-mouse NK1.1)
- · Flow cytometer

Procedure:

- Preparation of Reagents:
 - Reconstitute lyophilized Goxalapladib, hIL-15, and hIL-15Rα-Fc in sterile PBS to desired stock concentrations according to the manufacturer's instructions.
 - \circ On each day of administration, freshly prepare the hIL-15/hIL-15R α -Fc complex by mixing the two components.
 - Prepare the Goxalapladib solution for injection by diluting the stock solution in sterile PBS to the final desired concentration.
- Animal Dosing:
 - Acclimatize animals for at least one week prior to the experiment.
 - Divide mice into experimental groups (e.g., Vehicle control, hIL-15/hIL-15R α -Fc only, hIL-15/hIL-15R α -Fc + **Goxalapladib**).
 - On Day 1, administer a single 100 μg dose of Goxalapladib via intraperitoneal (IP) or intravenous (IV) injection.
 - Approximately 20-30 minutes after the Goxalapladib administration, inject the freshly prepared hIL-15/hIL-15Rα-Fc complex.
 - Administer the hIL-15/hIL-15Rα-Fc complex on Days 1, 2, and 3 to induce NK cell expansion.



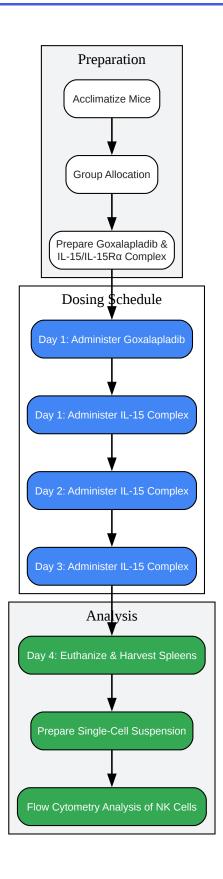




- Sample Collection and Analysis:
 - o On Day 4, euthanize the mice and aseptically harvest the spleens.
 - Prepare single-cell suspensions from the spleens.
 - Stain the cells with fluorescently labeled antibodies against NK cell markers (e.g., NK1.1)
 and T-cell markers (e.g., CD3).
 - Analyze the stained cells by flow cytometry to determine the number and percentage of NK cells in the spleen.

Experimental Workflow:





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Figure 2: Workflow for in vivo efficacy testing of Goxalapladib in mice.



Protocol 2: Pharmacokinetic and Pharmacodynamic Assessment in Cynomolgus Monkeys

This protocol provides a general framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenously administered **Goxalapladib** (CALY-002) in non-human primates.[1]

Materials:

- Goxalapladib (CALY-002) for injection
- Sterile saline for injection
- Naïve, healthy cynomolgus monkeys
- Equipment for intravenous infusion
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-80°C)
- ELISA or other suitable assay for quantifying human IgG in serum
- · Flow cytometry antibodies for primate NK cell markers

Procedure:

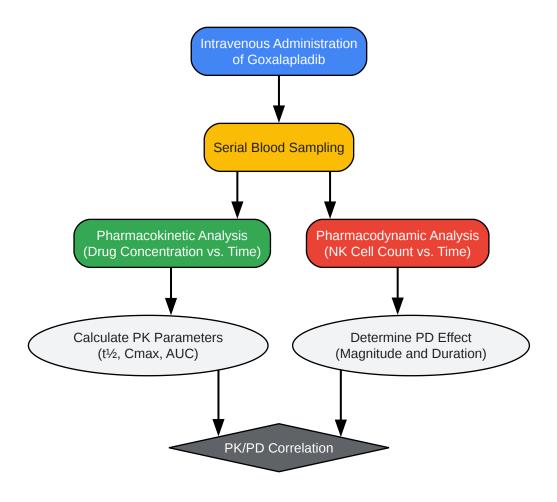
- · Animal Preparation and Dosing:
 - Acclimatize monkeys to the housing and handling procedures.
 - On the day of dosing, administer a single intravenous bolus or infusion of **Goxalapladib** at the desired dose levels (e.g., 0.1, 1, and 10 mg/kg).
- Pharmacokinetic Sampling:



- Collect blood samples at predetermined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336, 504, 672 hours).
- Process blood samples to obtain plasma or serum and store at -80°C until analysis.
- Quantify the concentration of Goxalapladib in the plasma/serum samples using a validated analytical method (e.g., ELISA).
- Pharmacodynamic Sampling and Analysis:
 - Collect whole blood samples at selected time points to monitor the effect on NK cells.
 - Perform immunophenotyping by flow cytometry to determine the absolute counts and percentages of circulating NK cells.
- Data Analysis:
 - Use appropriate software to calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
 - Analyze the pharmacodynamic data to assess the magnitude and duration of the effect on NK cell populations.

Logical Relationship of PK/PD Assessment:





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Figure 3: Logical flow for pharmacokinetic and pharmacodynamic assessment.

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